N'-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

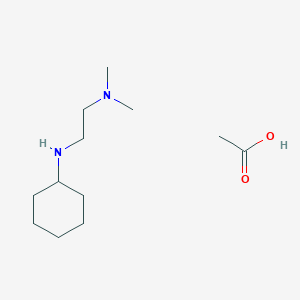

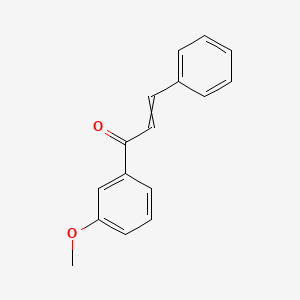

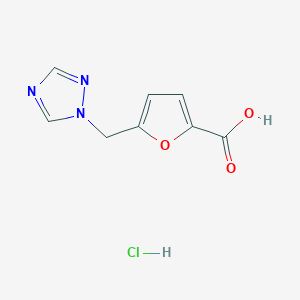

“N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is an organic compound with the CAS Number: 99178-21-9 . It has a molecular weight of 170.3 . The IUPAC name for this compound is N1-cyclohexyl-N~2~,N~2~-dimethyl-1,2-ethanediamine .

Molecular Structure Analysis

The InChI code for “N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is 1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 . This indicates that the compound has a cyclohexyl group attached to an ethane-1,2-diamine moiety, which is further substituted with two methyl groups.Chemical Reactions Analysis

“N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is likely to participate in reactions similar to those of other secondary amines. For instance, it can act as a ligand in the synthesis of products via copper catalyzed C-N coupling reactions .科学的研究の応用

N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is used in a variety of scientific research applications. It is used in the synthesis of metal complexes, such as those of cobalt and nickel, for use in catalytic processes. It is also used in the synthesis of polymers and in the preparation of metal-containing drugs, such as cisplatin. N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is also used in the synthesis of fluorescent probes and in the preparation of catalysts for organic reactions.

作用機序

Target of Action

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate, also known as N,N’-Dimethylethane-1,2-diamine, is a nitrogen-containing organic compound . It is often used as a ligand in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions.

Mode of Action

This compound acts as a ligand, meaning it can form a complex with a central metal atom at the focus of a large molecule or structure . It is particularly used in copper-catalyzed C-N and C-S coupling reactions . The compound’s two nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with the central metal atom, facilitating the coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can vary depending on the specific reactions it is involved in. It is known to be used in the synthesis of certain intermediates, such as 1-dimethylaminoethyl-5-thiazole, which is an intermediate in the synthesis of the antibiotic cefotiam .

Result of Action

The result of the action of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is the facilitation of certain chemical reactions, particularly copper-catalyzed C-N and C-S coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceutical intermediates .

Action Environment

The action, efficacy, and stability of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can be influenced by various environmental factors. These include the presence of other reactants and catalysts, the pH and temperature of the reaction environment, and the presence of solvents or other substances that can interact with the compound. For example, it has been used in environmentally friendly strategies for the synthesis of diphenyl sulfide compounds, where it acts as a ligand, base, and solvent .

実験室実験の利点と制限

The main advantage of using N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate in lab experiments is its ability to form stable complexes with metal ions, which allows for the synthesis of a variety of metal-containing compounds. However, it should be noted that the compound is insoluble in water, which can make it difficult to use in some experiments.

将来の方向性

N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate has potential applications in a variety of fields, including biochemistry, catalysis, and drug development. Possible future directions include the development of new metal complexes for use in catalytic processes, the development of new fluorescent probes, and the development of new metal-containing drugs. Additionally, further research into the biochemical and physiological effects of N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate could lead to new applications in medicine and other fields.

合成法

N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is synthesized through a two-step process. In the first step, N-cyclohexyl-N,N-dimethylethane-1,2-diamine is reacted with acetic anhydride to form N-cyclohexyl-N,N-dimethylethane-1,2-diamine acetate. In the second step, the N-cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is then reacted with a base, such as sodium hydroxide, to form the amine salt.

Safety and Hazards

特性

IUPAC Name |

acetic acid;N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.C2H4O2/c1-12(2)9-8-11-10-6-4-3-5-7-10;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJNKEHUFSPEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(C)CCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)